Ethyl 3-(1,8-naphthyridin-2-yl)propanoate
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Overview
Description
Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.27 g/mol . It is a pale-yellow to yellow-brown solid at room temperature . This compound is part of the 1,8-naphthyridine family, which is known for its diverse biological activities and photochemical properties .
Preparation Methods
The synthesis of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Chemical Reactions Analysis
Ethyl 3-(1,8-naphthyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, especially at the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-(1,8-naphthyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit bacterial enzymes, leading to antibacterial effects. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is unique due to its specific structure and properties. Similar compounds include:
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.
1,8-Naphthyridine derivatives: These compounds are studied for their diverse biological activities and applications in materials science.
This compound stands out due to its specific ester group, which can be modified to create a variety of derivatives with different properties and applications.
Biological Activity
Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is a compound belonging to the naphthyridine family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Overview of Naphthyridine Derivatives
Naphthyridine derivatives, including this compound, have garnered attention due to their pharmacological properties. These compounds often exhibit antibacterial, anticancer, and anti-inflammatory activities. The structural characteristics of naphthyridines contribute significantly to their biological functions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit bacterial enzymes, which contributes to its antibacterial properties. This mechanism is particularly relevant in the context of developing new antibiotics.
- Cellular Pathways : this compound may influence cellular pathways related to cell proliferation and apoptosis. This suggests potential applications in cancer therapy, where modulation of these pathways can be beneficial.
Antibacterial Properties
Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results highlight the compound's potential as a lead structure for developing new antibacterial agents.
Anticancer Activity
Research has demonstrated that this compound can induce apoptosis in cancer cell lines. A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer types:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The mechanism underlying this effect involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential use in treating chronic infections associated with biofilms.
Case Study 2: Cancer Cell Apoptosis
In another investigation, the effect of this compound on MCF-7 breast cancer cells was assessed. The study revealed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment.
Properties
IUPAC Name |
ethyl 3-(1,8-naphthyridin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYIYZSPMNLUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC2=C(C=CC=N2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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